The compound 7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. This compound is characterized by its unique structure that includes various functional groups, which contribute to its biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 305.36 g/mol.
This compound can be synthesized through various methods, typically involving the modification of existing purine derivatives. It is often studied for its potential applications in pharmacology and biochemistry, particularly in relation to its effects on cellular processes.
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be classified as a purine derivative. Purines are nitrogen-containing compounds that play crucial roles in various biological functions, including energy transfer (as in ATP) and the synthesis of nucleic acids (DNA and RNA).
The synthesis of 7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as alkyl halides for alkylation and amines for amidation. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
The molecular structure of 7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine ring system with substituents that significantly influence its chemical properties and biological activity.
CC(C)N1C(=O)N(C(=O)c2[nH]cnc12)CCOCC
.The compound may undergo several chemical reactions typical of purines, including:
Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties or reduced side effects.
The mechanism of action for 7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves interaction with specific biological targets such as enzymes or receptors within cells.
Research indicates that compounds in this class may act as inhibitors or modulators of key metabolic pathways, potentially influencing cell proliferation or apoptosis in cancer cells.
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
This detailed analysis highlights the significance of 7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione in scientific research and its potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms and optimize its use in clinical settings.
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4